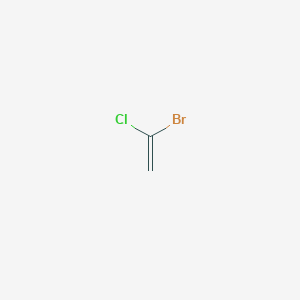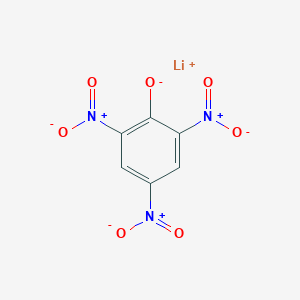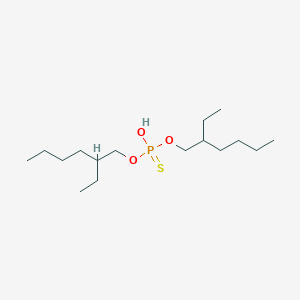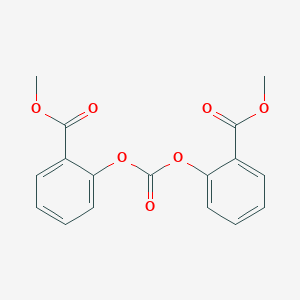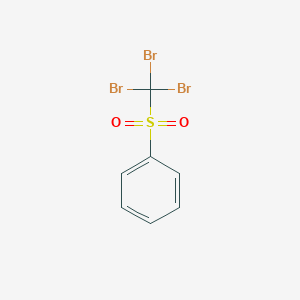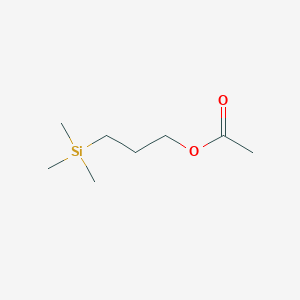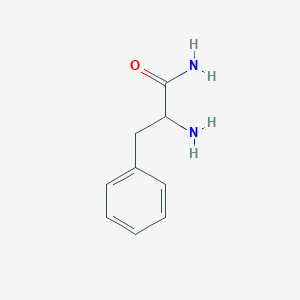
2-Amino-3-phenylpropanamide
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3-phenylpropanamide involves various strategies. For instance, the synthesis of aromatic polyamides derived from diamines, as mentioned in the first paper, involves nucleophilic substitution followed by catalytic reduction . Another approach for synthesizing related compounds, such as 2-aminoethanols and 2-aminopropane-1,3-diols with immunosuppressive activity, includes introducing a phenyl ring into the alkyl chain of a lead compound . Additionally, the synthesis of enantiopure derivatives of related structures has been achieved through a one-pot synthesis involving amide formation and protection by Vilsmeier reagent . These methods highlight the versatility in synthesizing compounds with the 2-amino-3-phenylpropanamide motif.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-3-phenylpropanamide is characterized by the presence of amino and amide functional groups. These groups are crucial for the chemical reactivity and interaction with biological targets. For example, the presence of a phenyl ring in the structure can significantly affect the potency of immunosuppressive compounds . The stereochemistry, as seen in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, is also an important factor that influences the biological activity of these molecules .
Chemical Reactions Analysis
Chemical reactions involving compounds with a structure similar to 2-Amino-3-phenylpropanamide are diverse. The reactivity of such compounds with electrophiles can lead to the formation of various cyclic structures, as demonstrated in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . Enantioselective reactions with amines are another example, where 2-bromopropanamides react to form secondary or tertiary amino or quaternary ammonium amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2-Amino-3-phenylpropanamide are influenced by their molecular structure. Aromatic polyamides derived from related diamines exhibit good solubility in organic solvents and show high thermal stability, which is crucial for their application in high-performance materials . The introduction of substituents such as fluorine atoms can further enhance these properties, as seen in the synthesis of polyamides with high glass transition temperatures . The antibacterial activity of 2-phenylsulphonamide derivatives of amino acids also indicates the potential of these compounds in pharmaceutical applications .
科学的研究の応用
Novel Synthetic Approaches
- Ring Enlargement and Synthesis of Indoles: A study demonstrated the synthesis of 2,3-Dihydro-1,3,3-trimethylindol-2-one via ring enlargement of 2H-Azirine-3-methyl(phenyl)amines, using 2,2,N-Trimethyl-N-phenyl-2H-azirin-3-amine (Mekhael et al., 2002).
Chemoselective Reactions and Synthesis
- Synthesis of Chiral Hexahydro-4-pyrimidinones and Oxazolidines: The chemoselectivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide was explored, leading to the synthesis of hexahydro-4-pyrimidinones or oxazolidines, with 'ab initio' calculations explaining the experimental results (Hajji et al., 2002).
Peptide Research and Antifungal Applications
- Computational Peptidology for Antifungal Tripeptides: A study using conceptual density functional theory examined the molecular properties and structures of new antifungal tripeptides, including those containing 2-amino-3-phenylpropanamido sequences, predicting their bioactivity scores (Flores-Holguín et al., 2019).
Applications in Anticancer Research
- Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents: A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, were synthesized and evaluated for cytotoxicity against human cancer cell lines (Kumar et al., 2009).
Detection of Pathogenic Bacteria
- Novel Method for Pathogenic Bacteria Detection: A novel, low-cost method for detecting pathogenic bacteria using exogenous volatile organic compounds (VOC) produced from enzyme substrates, including 3-amino-N-phenylpropanamide, was proposed. This method demonstrated the ability to discriminate between bacteria producing different enzymes (Tait et al., 2015).
One-Pot Synthesis Techniques
- Convenient One-Pot Synthesis of Trifluoro Derivatives: Research focused on developing a convenient one-pot synthesis for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting a key step in amide formation (Li et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
2-Amino-3-phenylpropanamide, also known as Phenylalanylamide , primarily targets the Genome polyprotein and D-Amino acid amidase . These targets play crucial roles in various biological processes.
Mode of Action
The protonated form of 2-Amino-3-phenylpropanamide binds to the CB2 receptor and inhibits inflammatory responses . It also exhibits racemase activity , which is essential for the conversion of L-amino acids to D-amino acids, a critical process in many biological systems.
Biochemical Pathways
It’s known that it influences the pathways involving theCB2 receptor and D-Amino acid amidase . These pathways are involved in inflammation and amino acid metabolism, respectively .
Result of Action
The binding of 2-Amino-3-phenylpropanamide to the CB2 receptor results in the inhibition of inflammatory responses . This could potentially lead to therapeutic effects in conditions characterized by inflammation. Its racemase activity also suggests a role in the metabolism of amino acids .
Action Environment
The action, efficacy, and stability of 2-Amino-3-phenylpropanamide can be influenced by various environmental factors. For instance, its storage temperature should be at room temperature, and it should be kept in a dark place under an inert atmosphere . These conditions help maintain the compound’s stability and ensure its efficacy.
特性
IUPAC Name |
2-amino-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSIQMZKFXFYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901095 | |
| Record name | Phenylalanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenylpropanamide | |
CAS RN |
17193-31-6, 60058-39-1 | |
| Record name | α-Aminobenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060058391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Amino-3-phenylpropanamide in the context of asymmetric synthesis?
A1: 2-Amino-3-phenylpropanamide serves as a crucial starting material for synthesizing optically pure 5-benzyl-2-(pyridin-2-yl)imidazolidin-4-ones []. These imidazolidinones, when complexed with copper(II), act as enantioselective catalysts in the asymmetric Henry reaction []. This reaction is essential for creating chiral beta-nitro alcohols, which are valuable building blocks in synthesizing various pharmaceuticals and biologically active compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





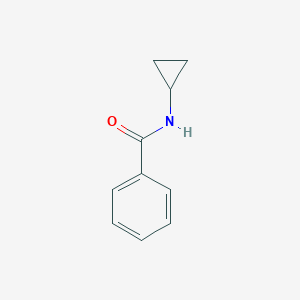

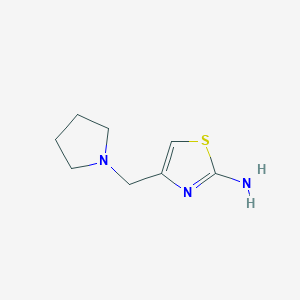
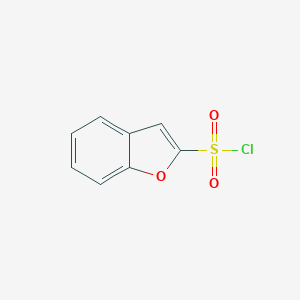
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
